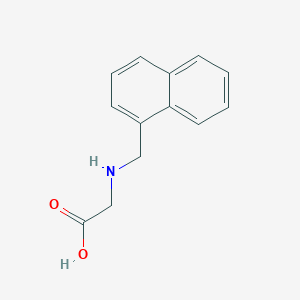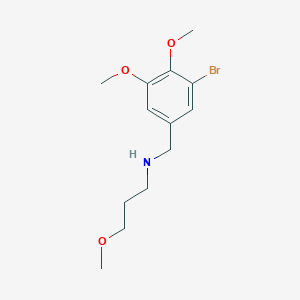![molecular formula C21H23NO2S B268136 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol, also known as TAK-700, is a small molecule inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1) that is involved in the synthesis of androgens and estrogens. It was initially developed as a potential treatment for prostate cancer, but its use has also been investigated in other hormone-dependent cancers such as breast and ovarian cancer.
Wirkmechanismus
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol inhibits the enzyme CYP17A1, which is involved in the synthesis of androgens and estrogens. By blocking this enzyme, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol reduces the levels of these hormones in the body, which can slow down the growth of hormone-dependent cancers.
Biochemical and Physiological Effects
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the levels of androgens and estrogens in the body, which can have a number of biochemical and physiological effects. In prostate cancer patients, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the size of tumors and to delay disease progression. In breast and ovarian cancer patients, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the levels of estrogen, which can slow down the growth of these tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in lab experiments is its specificity for the CYP17A1 enzyme, which allows for targeted inhibition of androgen and estrogen synthesis. However, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has also been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments. Additionally, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol. One area of interest is the use of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the investigation of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in other hormone-dependent cancers, such as endometrial or testicular cancer. Additionally, further research is needed to better understand the off-target effects of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol involves several steps, starting from commercially available starting materials. The key intermediate is 4-(2-thienylmethoxy)benzylamine, which is then coupled with 1-phenyl-1-propanol to yield 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In preclinical studies, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to inhibit the growth of prostate cancer cells and to reduce the levels of androgens and estrogens in animal models. In clinical trials, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has demonstrated efficacy in reducing serum testosterone levels in patients with prostate cancer, as well as in patients with breast and ovarian cancer.
Eigenschaften
Produktname |
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol |
|---|---|
Molekularformel |
C21H23NO2S |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-phenyl-2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C21H23NO2S/c1-16(21(23)18-6-3-2-4-7-18)22-14-17-9-11-19(12-10-17)24-15-20-8-5-13-25-20/h2-13,16,21-23H,14-15H2,1H3 |
InChI-Schlüssel |
AHZFATVSQZPAEZ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)
![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
